molecular formula C8H11NO B1648696 1-(2-Propyn-1-yl)-4-piperidinone CAS No. 857190-11-5

1-(2-Propyn-1-yl)-4-piperidinone

Cat. No.: B1648696
CAS No.: 857190-11-5
M. Wt: 137.18 g/mol
InChI Key: QFDTVCZEYDRQIQ-UHFFFAOYSA-N
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Description

1-(2-Propyn-1-yl)-4-piperidinone is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 1-(2-Propyn-1-yl)-4-piperidinone typically involves the reaction of piperidin-4-one with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(2-Propyn-1-yl)-4-piperidinone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, along with catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Propyn-1-yl)-4-piperidinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Propyn-1-yl)-4-piperidinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects on cell growth and proliferation .

Comparison with Similar Compounds

1-(2-Propyn-1-yl)-4-piperidinone can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its propargyl group, which imparts distinct chemical reactivity and potential biological activities compared to other piperidine derivatives.

Properties

IUPAC Name

1-prop-2-ynylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-5-9-6-3-8(10)4-7-9/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDTVCZEYDRQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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